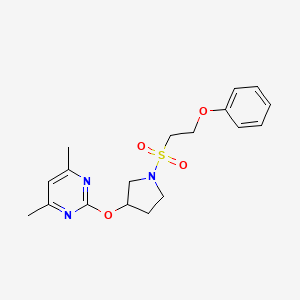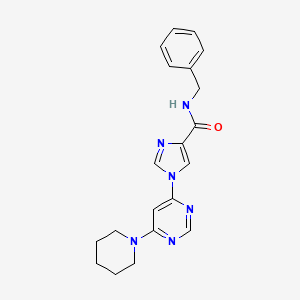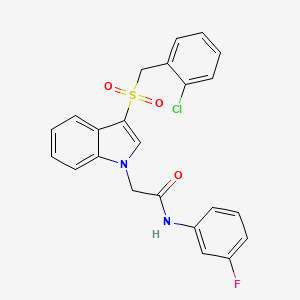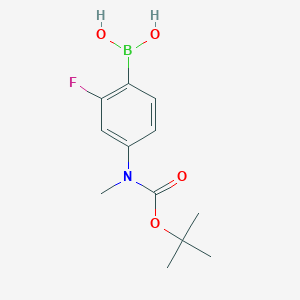
4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through various synthetic approaches .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the structural diversity of the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrimidine rings can be influenced by steric factors .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its derivatives are involved in various chemical synthesis processes, highlighting their utility in producing compounds with potential biological and pharmaceutical applications. For instance, the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine showcases the compound's role in creating sulfone derivatives, beneficial in drug development due to their safety and effectiveness in oxidation processes (Hongbin, 2011).
Antimicrobial and Antioxidant Properties
The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrate the compound's relevance in developing new antimicrobial agents. Some derivatives exceeded the activity of reference drugs, indicating the potential for creating more effective antimicrobial treatments (Alsaedi et al., 2019). Furthermore, studies on 6-substituted-2,4-dimethyl-3-pyridinols highlight the compound's involvement in antioxidant research, offering insights into the development of chain-breaking antioxidants for therapeutic use (Wijtmans et al., 2004).
Hydrogen Bonding and Molecular Interaction Studies
Research on hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidinium picrate, provides valuable information on the compound's molecular interactions. These studies are crucial for understanding drug-receptor interactions and designing drugs with improved efficacy and specificity (Rodríguez et al., 2009).
Material Science and Polymer Chemistry
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrate the compound's utility in material science, particularly in developing high-performance polymers with applications in electronics, aerospace, and beyond (Liu et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-12-15(2)20-18(19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJURRLLLGECEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)
![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)
